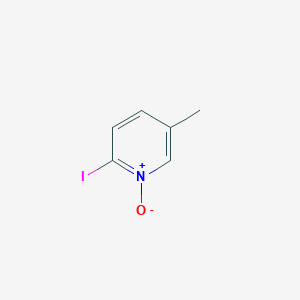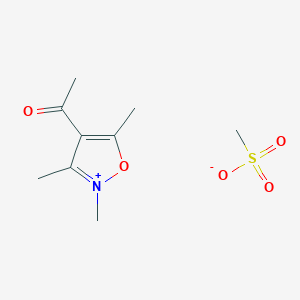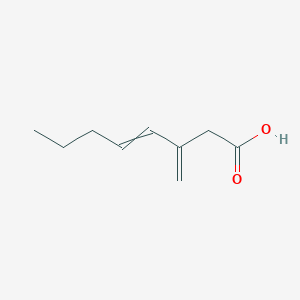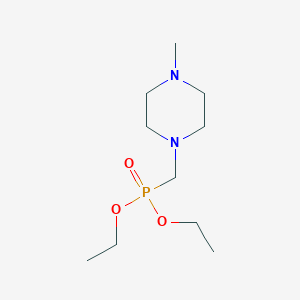
Acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol is a compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid. This reaction is carried out under acidic conditions using methanol as the solvent . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of benzodioxole, such as aldehydes, alcohols, and substituted benzodioxoles .
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol involves its interaction with specific molecular targets and pathways. For instance, it acts as a competitive inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound can reduce inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]amino}acetic acid: This compound shares a similar benzodioxole structure and exhibits similar biological activities.
3-(1,3-benzodioxol-5-yl)-2-propenal: Another benzodioxole derivative with comparable chemical properties.
Uniqueness
Acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
91487-96-6 |
|---|---|
Molekularformel |
C12H14O6 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
acetic acid;2-(7-methoxy-1,3-benzodioxol-5-yl)ethenol |
InChI |
InChI=1S/C10H10O4.C2H4O2/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;1-2(3)4/h2-5,11H,6H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
DHZVEHIGGWETGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC(=CC2=C1OCO2)C=CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)


![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)



![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
